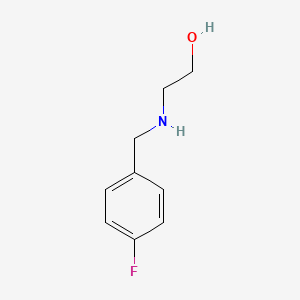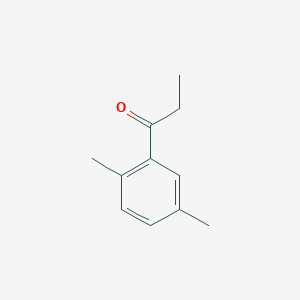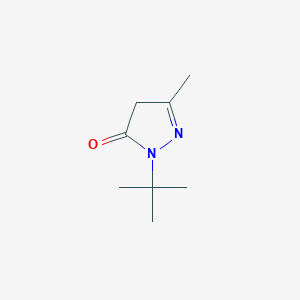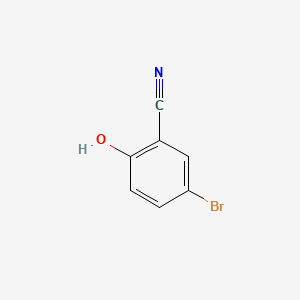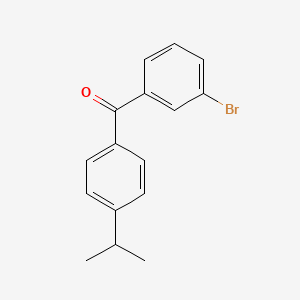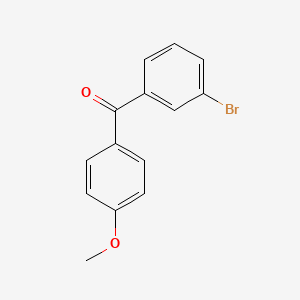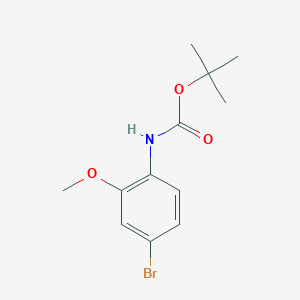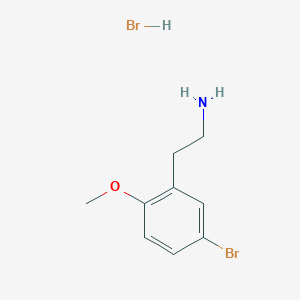![molecular formula C10H17ClN2 B1273666 1-[3-(Tert-butyl)phenyl]hydrazine hydrochloride CAS No. 306937-27-9](/img/structure/B1273666.png)
1-[3-(Tert-butyl)phenyl]hydrazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of hydrazine derivatives is a topic of interest due to their applications in various fields. For instance, 1,2-Bis(2,4,6-trinitrophenyl) hydrazine is synthesized as a precursor for high-performance energetic materials, indicating the importance of hydrazine derivatives in this domain . The synthesis involves the condensation of picryl chloride with hydrazine hydrate, a method that could potentially be adapted for the synthesis of "1-[3-(Tert-butyl)phenyl]hydrazine hydrochloride" by substituting the appropriate tert-butyl phenyl compound for picryl chloride.
Molecular Structure Analysis
The molecular structure of hydrazine derivatives is crucial for their properties and applications. For example, the crystal structure of a pyridazinone derivative synthesized from 1-tert-butylhydrazine was determined, showing inter- and intramolecular hydrogen bond interactions . This suggests that "1-[3-(Tert-butyl)phenyl]hydrazine hydrochloride" may also exhibit specific structural features that could influence its reactivity and interactions with other molecules.
Chemical Reactions Analysis
Hydrazine derivatives participate in various chemical reactions, which are essential for their applications. The paper discussing silylated hydrazines describes the formation of different structural isomers through reactions with chlorosilanes and lithiated compounds . This indicates that "1-[3-(Tert-butyl)phenyl]hydrazine hydrochloride" could also undergo similar reactions, leading to a range of isomeric structures and potentially novel compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of hydrazine derivatives are influenced by their molecular structure. The larvicidal activity of certain hydrazine derivatives against the rice stem borer was studied, and it was found that hydrophobicity and substituent bulkiness play a significant role in their activity . This suggests that the physical and chemical properties of "1-[3-(Tert-butyl)phenyl]hydrazine hydrochloride" would be affected by the tert-butyl group, potentially impacting its reactivity and usefulness in various applications.
Applications De Recherche Scientifique
- Application Summary : Indole derivatives are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of cancer cells, microbes, and various types of disorders in the human body .
- Methods of Application/Experimental Procedures : In 2010, Zhixiang et al. demonstrated that lycogarubin C was synthesized from (but-3-ynyloxy)(tert-butyl)dimethylsilane as a starting precursor in eight steps, through the following key steps: a hetero-/retro-Diels–Alder reaction, the reduction of 1,2-diazine, Swern oxidation, and also Fischer indole synthesis .
- Results/Outcomes : The synthesis of indole derivatives has attracted increasing attention in recent years due to their various biologically vital properties. Both natural and synthetic indoles show these properties .
Propriétés
IUPAC Name |
(3-tert-butylphenyl)hydrazine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.ClH/c1-10(2,3)8-5-4-6-9(7-8)12-11;/h4-7,12H,11H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLKKAKHNGXDPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)NN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Tert-butyl)phenyl]hydrazine hydrochloride | |
CAS RN |
306937-27-9 |
Source


|
| Record name | Hydrazine, [3-(1,1-dimethylethyl)phenyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306937-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

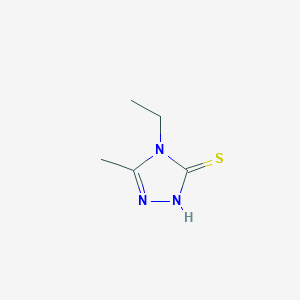
![4-[(6-Chloropyridin-3-yl)methyl]morpholine](/img/structure/B1273586.png)
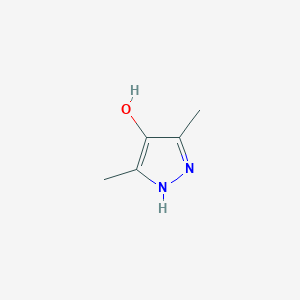
![3-Ethoxy-4-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B1273590.png)
